molecular formula C12H11F3O B11875813 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol CAS No. 156301-63-2

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol

Cat. No.: B11875813
CAS No.: 156301-63-2
M. Wt: 228.21 g/mol
InChI Key: OKTRUYSUCGJWKY-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol is a chemical compound with the molecular formula C12H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyn-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-methyl-3-butyn-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the butyn-2-ol to the benzaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the trifluoromethyl group.

    2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: Contains a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol imparts unique chemical and physical properties, such as increased lipophilicity and stability

Properties

CAS No.

156301-63-2

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol

InChI

InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3

InChI Key

OKTRUYSUCGJWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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